molecular formula C5H7N3O2 B162593 2-acetyl-5-amino-4H-pyrazol-3-one CAS No. 129027-73-2

2-acetyl-5-amino-4H-pyrazol-3-one

Cat. No.: B162593
CAS No.: 129027-73-2
M. Wt: 141.13 g/mol
InChI Key: DZNZNJWEIQZUPD-UHFFFAOYSA-N
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Description

2-Acetyl-5-amino-4H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-5-amino-4H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-dicarbonyl compounds. For instance, the reaction of acetylacetone with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as the use of catalysts and controlled temperatures, are crucial to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-amino-4H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazole ring .

Scientific Research Applications

2-Acetyl-5-amino-4H-pyrazol-3-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-5-amino-4H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-5-amino-4H-pyrazol-4-one: Similar in structure but with different substitution patterns.

    5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct functional groups.

    4-Amino-3,5-dimethyl-1H-pyrazole: A pyrazole compound with methyl groups instead of acetyl.

Uniqueness

2-Acetyl-5-amino-4H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and amino groups provide versatile sites for further chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-acetyl-5-amino-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3(9)8-5(10)2-4(6)7-8/h2H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNZNJWEIQZUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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